molecular formula C12H11F3O3 B2503726 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid CAS No. 2230800-05-0

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid

Cat. No. B2503726
CAS RN: 2230800-05-0
M. Wt: 260.212
InChI Key: SNDPYPLOWINKIH-UHFFFAOYSA-N
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Description

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the CAS Number: 2230800-05-0 . It has a molecular weight of 260.21 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid . The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18) .

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Prostaglandin Endoperoxide Receptor Blockade

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is studied for its potential in inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. It has been shown to be active in vivo in humans and animals, reducing platelet aggregation and prolonging bleeding times without affecting plasma coagulation or fibrinolysis, indicating potential applications in thrombosis and cardiovascular disorders (Clerck et al., 1989).

Vinyl Ketone Synthesis

The compound is involved in the synthesis of vinyl ketones through the reaction with vinylmagnesium chloride. This reaction produces compounds like 5-oxo-5-phenyl-1-pentene from benzoic acid, suggesting its utility in organic synthesis and chemical manufacturing (Watanabe et al., 1972).

Functionalized Polystyrenes

It plays a role in the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. The compound demonstrates potential in polymer chemistry, especially in developing materials with specific properties like enhanced stability and solubility (Dalil et al., 2000).

Radioligand Synthesis

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is also involved in the synthesis of radioligands for medical imaging, particularly in positron emission tomography (PET) for assessing serotonin uptake sites in the human brain. This illustrates its significance in neurology and psychiatric research (Matarrese et al., 1997).

Novel Compound Synthesis

The compound is used in the synthesis of various novel functional compounds, including diacids and oxadiazoles, which have potential applications in material science and pharmaceutical research (Zhang Zhi-qin, 2004); (Yang et al., 2007).

IR-detectable Metal–Carbonyl Tracers

Its complexes with tungsten and other elements have been studied for developing new IR-detectable metal–carbonyl tracers. These tracers are important in various analytical chemistry applications, including the study of amino functions (Kowalski et al., 2009).

Solid Phase Synthesis Linkers

It has been utilized in the synthesis of linkers for solid phase synthesis, demonstrating higher acid stability compared to standard resins. This is relevant in the field of synthetic chemistry, particularly in drug discovery and peptide synthesis (Bleicher et al., 2000).

Organometallic Chemistry

The compound finds applications in organometallic chemistry, as seen in studies involving its complexes with cobalt. These studies contribute to the understanding of coordination chemistry and the development of novel organometallic compounds (Huxel & Klingele, 2015).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPYPLOWINKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid

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